5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid
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Overview
Description
5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 4-phenylthiazole-2-amine with pentanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: This compound is studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid include other thiazole derivatives such as:
4-Phenyl-2-thiazolamine: Known for its antimicrobial properties.
2-(4-Methylphenyl)thiazole: Exhibits antifungal and antioxidant activities.
2-(4-Chlorophenyl)thiazole: Used in the synthesis of various pharmaceuticals
What sets this compound apart is its unique combination of a thiazole ring with a pentanoic acid moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-oxo-6-[(4-phenyl-1,3-thiazol-2-yl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(8-4-5-9-14(19)20)17-15-16-12(10-21-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUYUWKKJIQILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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